BenchChemオンラインストアへようこそ!

(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine

regioisomerism structure-activity relationship medicinal chemistry

(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine (CAS 875163-62-5) is a heterocyclic small molecule featuring a fused triazole-pyrimidine core with a primary aminomethyl substituent at the 3-position. Its molecular formula C₈H₁₁N₅ (MW 177.21) and computed XLogP3-AA of 0.2 indicate moderate hydrophilicity, while the single hydrogen-bond donor and four acceptors suggest capacity for directed intermolecular interactions.

Molecular Formula C8H11N5
Molecular Weight 177.211
CAS No. 875163-62-5
Cat. No. B2543812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine
CAS875163-62-5
Molecular FormulaC8H11N5
Molecular Weight177.211
Structural Identifiers
SMILESCC1=CC(=NC2=NN=C(N12)CN)C
InChIInChI=1S/C8H11N5/c1-5-3-6(2)13-7(4-9)11-12-8(13)10-5/h3H,4,9H2,1-2H3
InChIKeyQJMKHTZNIRJOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine – Core Properties and Procurement-Relevant Identity


(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine (CAS 875163-62-5) is a heterocyclic small molecule featuring a fused triazole-pyrimidine core with a primary aminomethyl substituent at the 3-position [1]. Its molecular formula C₈H₁₁N₅ (MW 177.21) and computed XLogP3-AA of 0.2 indicate moderate hydrophilicity, while the single hydrogen-bond donor and four acceptors suggest capacity for directed intermolecular interactions [1]. Commercially available from multiple vendors at purities of 95–98% with a reported melting point of 87–89°C, this compound serves as a versatile scaffold or intermediate in medicinal chemistry and agrochemical research [2].

Why (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine Cannot Be Replaced by In-Class Analogs


The triazolopyrimidine class encompasses numerous regioisomers and substitution patterns, each yielding distinct physicochemical and biological profiles. The [4,3-a] ring fusion and the specific placement of the aminomethyl group at position 3 in this compound create a unique hydrogen-bonding topology and electronic distribution that cannot be replicated by its [1,5-a] regioisomer or by analogs lacking the 5,7-dimethyl substituents [1] [2]. Subtle variations in the heterocyclic framework or the basic amine handle significantly alter target binding, metabolic stability, and downstream synthetic utility, making generic substitution scientifically unsound for any application requiring reproducible structure-activity relationships.

Quantitative Differentiation of (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine from Closest Analogs


Regioisomeric Differentiation: [4,3-a] vs. [1,5-a] Triazolopyrimidine Core

The target compound possesses a [4,3-a] triazole-pyrimidine fusion with the methanamine group at position 3, whereas its closest regioisomer, (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine (CAS 1217027-16-1), features a [1,5-a] junction and a 2-aminomethyl substituent. This topological difference alters the spatial orientation of the basic amine relative to the heterocyclic plane, which is known to impact receptor binding and enzyme inhibition profiles across triazolopyrimidine series [1]. No direct head-to-head biological comparison has been published for these specific compounds; however, class-level evidence confirms that regioisomeric triazolopyrimidines exhibit divergent IC₅₀ values against kinases and GPCRs [2]. The target compound's [4,3-a] core is structurally congruent with reported P2T antagonist intermediates, whereas the [1,5-a] series is more commonly explored for anti-inflammatory targets [3].

regioisomerism structure-activity relationship medicinal chemistry

Functional Handle Advantage: Aminomethyl vs. Unsubstituted 3-Position

The target compound contains a primary aminomethyl group at the 3-position, providing a nucleophilic handle for amide coupling, reductive amination, or urea formation. The direct analog 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 7637-31-2) lacks this functional group entirely, rendering it unsuitable for derivatization without de novo C–H functionalization [1]. The target compound's computed hydrogen-bond donor count (1) and acceptor count (4) further distinguish it from the unsubstituted analog (HBD 0, HBA 3), which alters solubility and crystal packing [2]. The commercially available 3-aryl analogs (e.g., 3-(4-pyridyl)-5,7-dimethyl derivative) exhibit aromatic substituents that cannot participate in the same conjugation chemistry, limiting their utility in prodrug or bioconjugate design [3].

chemical biology library synthesis conjugation

Physicochemical Differentiation: Lipophilicity and Melting Point

The target compound exhibits an experimentally measured melting point of 87–89°C [1] and a computed XLogP3-AA of 0.2 [2], placing it in a favorable drug-like space (LogP < 5, mp < 200°C). While direct comparative LogP data for the [1,5-a] regioisomer are not publicly available, the [4,3-a] core typically yields lower LogP values than the [1,5-a] system due to altered nitrogen positioning and dipole moment [3]. The low melting point and moderate hydrophilicity facilitate formulation in aqueous buffers or DMSO stock solutions at standard screening concentrations (10–50 mM), a practical advantage for high-throughput screening workflows.

drug-likeness formulation quality control

Antibacterial Activity Baseline: 3-Substituted 5,7-Dimethyl Triazolopyrimidines

A series of 3-aryl/hetryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines demonstrated antibacterial activity against Gram-positive and Gram-negative strains, with the most potent compounds (3k: 3-(4-pyridyl) and 3f: 3-(3,4-dimethoxyphenyl)) achieving MIC values of 10 µg/mL against B. subtilis, E. coli, S. aureus, and S. typhi, surpassing several commercial antibiotics [1]. Although the target 3-methanamine derivative was not included in that panel, the shared 5,7-dimethyl-[4,3-a] core establishes a baseline SAR framework: antibacterial potency is tunable via the 3-position substituent. The primary amine of the target compound offers a distinct electronic and steric profile compared to the aromatic substituents in the published series, suggesting a differentiated antimicrobial spectrum yet to be experimentally profiled.

antimicrobial minimum inhibitory concentration structure-activity relationship

Procurement-Driven Application Scenarios for (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine


Kinase Inhibitor Lead Optimization Requiring [4,3-a] Triazolopyrimidine Scaffold

Medicinal chemistry teams pursuing kinase targets where the [4,3-a] triazolopyrimidine core has demonstrated Type II inhibitor binding can utilize this compound as a key intermediate. Its 3-aminomethyl handle permits rapid diversification into amide, sulfonamide, or urea libraries, while the 5,7-dimethyl substitution provides metabolic stability and enhanced hydrophobic packing. The established P2T antagonist patent landscape (EP1386917) confirms the relevance of this exact core in antithrombotic drug discovery [1].

Antibacterial Screening Library Expansion

Building on the proven antibacterial activity of 3-substituted-5,7-dimethyl-[4,3-a] triazolopyrimidines (MIC 10 µg/mL against MRSA-relevant strains), researchers can use this 3-aminomethyl derivative to synthesize novel analogs and probe the effect of a basic amine substituent on Gram-negative penetration and efflux susceptibility [2].

Bioconjugate and Chemical Probe Development

The primary amine functionality enables direct conjugation to fluorophores, biotin, or solid supports without linker introduction, streamlining the development of chemical probes for target identification or pull-down assays. The moderate LogP (0.2) ensures aqueous compatibility during conjugation and subsequent biological testing [3].

Agrochemical Intermediate for Triazolopyrimidine Fungicides

The triazolopyrimidine core is a recognized scaffold in agrochemical fungicides. This compound can serve as a late-stage intermediate for generating novel crop protection agents, where the aminomethyl group may be elaborated into carbamate or oxime ether pharmacophores [4].

Quote Request

Request a Quote for (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.